
3-(Aminomethyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)pentanoic acid is an organic compound with the molecular formula C6H13NO2. It is a derivative of pentanoic acid, where an aminomethyl group is attached to the third carbon atom of the pentanoic acid chain. This compound is of interest due to its structural similarity to gamma-aminobutyric acid (GABA), a neurotransmitter in the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromopentanoic acid with ammonia or an amine to introduce the aminomethyl group. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion.
Another method involves the reduction of 3-(Nitromethyl)pentanoic acid using hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure efficient production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role as a neurotransmitter analog and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. Due to its structural similarity to gamma-aminobutyric acid (GABA), it may interact with GABA receptors in the central nervous system, potentially modulating neurotransmission. This interaction can influence various physiological processes, including mood regulation, anxiety, and seizure activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-aminobutyric acid (GABA): A neurotransmitter with a similar structure, involved in inhibitory neurotransmission.
Pregabalin: A derivative of 3-(Aminomethyl)pentanoic acid, used as an anticonvulsant and for the treatment of neuropathic pain.
Gabapentin: Another analog of GABA, used to treat epilepsy and neuropathic pain.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to interact with GABA receptors and its potential therapeutic applications make it a compound of significant interest in both research and industry.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
3-(aminomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-5(4-7)3-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
InChI-Schlüssel |
MVIPFBVXMASPHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12090250.png)
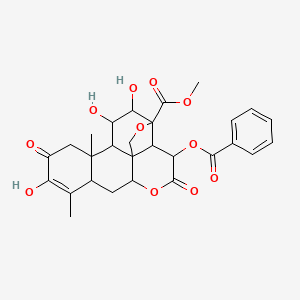
![tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B12090258.png)

![Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate](/img/structure/B12090276.png)
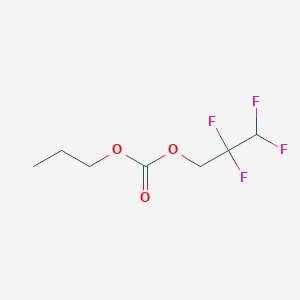
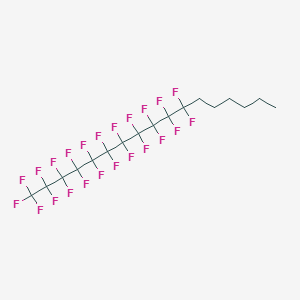
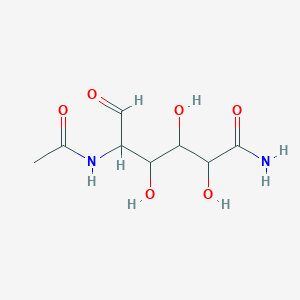
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride](/img/structure/B12090309.png)
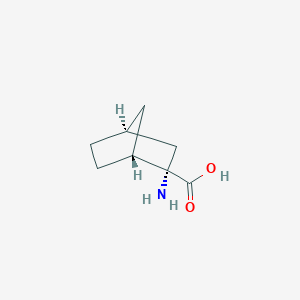
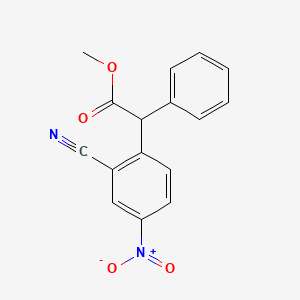
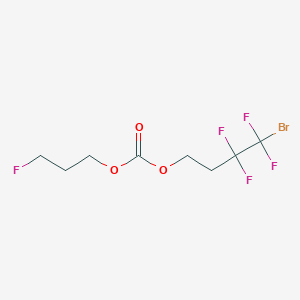
![(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)
